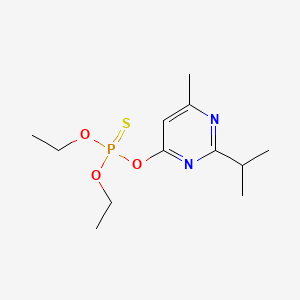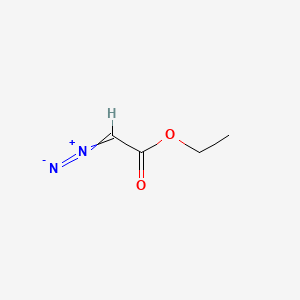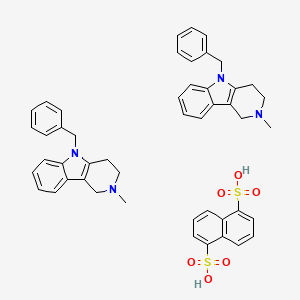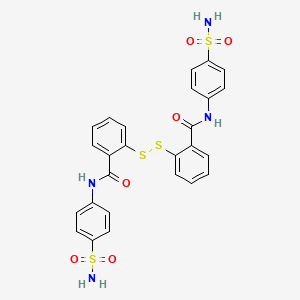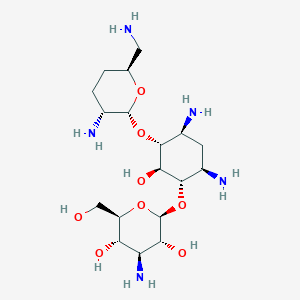
地克珠利
概述
描述
Diclazuril is a chemical compound belonging to the class of organic compounds known as diphenylacetonitriles. It is widely used as an anticoccidial agent, primarily in veterinary medicine, to prevent and treat coccidiosis in poultry and other livestock. Coccidiosis is a parasitic disease caused by protozoan parasites of the genus Eimeria, which affects the intestinal tract of animals, leading to significant economic losses in the livestock industry .
科学研究应用
Diclazuril has a wide range of scientific research applications, including:
Veterinary Medicine: It is extensively used to prevent and treat coccidiosis in poultry, rabbits, and other livestock.
Pharmacology: Studies have investigated its pharmacokinetics, stability, and degradation products.
Food Safety: Analytical methods have been developed to detect diclazuril residues in animal tissues and food products to ensure food safety.
安全和危害
Diclazuril is classified as a Category 2 reproductive toxin and a Category 2 specific target organ toxin, with potential effects on the lungs, lymph nodes, and liver . Contact with dust can cause mechanical irritation or drying of the skin, and dust contact with the eyes can lead to mechanical irritation . It may form an explosive dust-air mixture during processing, handling, or by other means .
未来方向
Diclazuril is currently used as a veterinary pharmaceutical for equine protozoal myeloencephalitis (EPM) in horses and as a coccidiostat in broiler chickens . Future research may focus on expanding its use to other coccidiostats and poultry species . Additionally, the development and application of a physiologically based pharmacokinetic (PBPK) model for Diclazuril to predict its residues in broilers is a promising area of research .
作用机制
Target of Action
Diclazuril, a benzeneacetonitrile anticoccidial agent, is primarily targeted against various stages of Eimeria tenella . Eimeria tenella is a protozoan parasite that causes coccidiosis, a significant disease in poultry farms . The compound’s primary targets are the asexual or sexual stages of coccidia .
Mode of Action
It induces morphological changes and attenuates the mitochondrial transmembrane potential in merozoites . Diclazuril is also known to suppress serine/threonine protein phosphatase type 5 expression .
Biochemical Pathways
Diclazuril affects the biochemical pathways involved in the development and survival of the parasite. It induces ultrastructural changes and significantly increases the ratio of early apoptosis and late apoptosis/necrosis in second-generation merozoites . This suggests that Diclazuril may induce mitochondrial-dependent apoptosis in second-generation merozoites of E. tenella .
Pharmacokinetics
The pharmacokinetics of Diclazuril have been studied in various species. In quails and pigeons, the peak plasma concentrations were attained at 8 hours, and the elimination half-lives were 30.74 and 26.48 hours, respectively . The area under the plasma concentration-time curve from time zero to the last sample (AUC0-last) values were 155.67 and 343.57 μg h/mL, respectively . The mean residence time was 30.71 hours in quails and 39.68 hours in pigeons .
Result of Action
The action of Diclazuril results in the disruption of the parasite’s life cycle, leading to the degeneration of schizonts and gamonts . It induces morphological changes and attenuates the mitochondrial transmembrane potential in merozoites . This leads to an increase in apoptosis, disrupting the development and survival of the parasite .
Action Environment
The action, efficacy, and stability of Diclazuril can be influenced by environmental factors. For instance, the rate of oocyst sporulation, which significantly impacts the epidemiology of infections in chicken flocks, is primarily governed by three pivotal factors: temperature, humidity, and oxygen levels . Furthermore, Diclazuril has been found to be safe for the environment for neutral/alkaline soils (pH ≥ 7) .
生化分析
Biochemical Properties
Diclazuril plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It primarily targets the asexual and sexual stages of the Eimeria parasite’s life cycle, disrupting the development and replication of the parasite. Diclazuril inhibits the activity of enzymes involved in the parasite’s energy metabolism, leading to a decrease in ATP production and ultimately causing the death of the parasite .
Cellular Effects
Diclazuril exerts significant effects on various types of cells and cellular processes. In Eimeria tenella, diclazuril induces apoptosis and disrupts mitochondrial transmembrane potential in second-generation merozoites. This results in ultrastructural changes and increased apoptosis rates, leading to the death of the parasite . Additionally, diclazuril affects cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anticoccidial activity .
Molecular Mechanism
The molecular mechanism of diclazuril involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. Diclazuril binds to enzymes involved in the parasite’s energy metabolism, inhibiting their activity and reducing ATP production. This disruption in energy metabolism leads to the death of the parasite. Additionally, diclazuril affects the expression of genes involved in the parasite’s development and replication, further contributing to its anticoccidial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diclazuril change over time due to its stability, degradation, and long-term effects on cellular function. Diclazuril is relatively stable under various stress conditions, including acidic, alkaline, photolytic, thermal, and oxidative stress . Its degradation products may also contribute to its overall efficacy. Long-term studies have shown that diclazuril maintains its anticoccidial activity over extended periods, with minimal loss of potency .
Dosage Effects in Animal Models
The effects of diclazuril vary with different dosages in animal models. In lambs, a single administration of 1 mg diclazuril per kg body weight or two administrations at 3 to 4 weeks of age and 3 weeks later is effective in preventing coccidiosis . Higher doses may lead to toxic or adverse effects, including swelling of centrilobular hepatocytes in mice and vomiting and defecation in dogs . The therapeutic dosage must be carefully monitored to avoid potential toxicity.
Metabolic Pathways
Diclazuril is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its efficacy. The parent compound represents the majority of the radioactivity in metabolic studies, indicating minimal metabolism . Minor metabolites have been detected in the faeces, suggesting some degree of metabolic transformation . The metabolic pathways of diclazuril contribute to its overall pharmacokinetic profile and efficacy.
Transport and Distribution
Diclazuril is transported and distributed within cells and tissues through specific transporters and binding proteins. After oral administration, diclazuril is absorbed and distributed to various tissues, including the liver, kidney, lung, and heart . The compound is primarily excreted in the faeces, with minimal excretion in the urine . The distribution of diclazuril within tissues is crucial for its anticoccidial activity.
Subcellular Localization
The subcellular localization of diclazuril plays a significant role in its activity and function. In Eimeria tenella, diclazuril induces the nuclear translocation and accumulation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to apoptosis . The localization of diclazuril within specific cellular compartments, such as the nucleus, contributes to its overall efficacy in inducing cell death and preventing parasite replication .
准备方法
The synthesis of diclazuril involves several steps, starting with 2,6-dichloro-4-nitroaniline or 3,4,5-trichloronitrobenzene as the initial raw material. The process includes diazotization, substitution, reduction, and cyclization reactions. The intermediate compounds formed during these reactions undergo further chemical transformations to yield the final product . Industrial production methods often involve optimizing these steps to improve yield and reduce costs. For instance, a method involving the reaction of an intermediate with sodium nitrite, followed by cyclization and ring enlargement, has been developed for large-scale production .
化学反应分析
Diclazuril undergoes various chemical reactions, including:
Oxidation: Diclazuril can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: The nitro group in the starting material is reduced to an amine group during the synthesis of diclazuril.
Substitution: Halogen atoms in the starting materials are substituted during the synthesis process. Common reagents used in these reactions include sodium nitrite, sulfuric acid, and reductive agents like vat powder. The major products formed from these reactions are intermediate compounds that eventually lead to the formation of diclazuril.
相似化合物的比较
Diclazuril is often compared with other anticoccidial drugs, such as toltrazuril and clazuril. These compounds belong to the same class of triazine derivatives and share similar broad-spectrum activity against Eimeria infections . diclazuril is known for its high efficacy at low concentrations and its minimal impact on animal growth and feed conversion . Other similar compounds include sulfonamides, amprolium, and decoquinate, which are also used to control coccidiosis in livestock .
属性
IUPAC Name |
2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZFUDFOPOMEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046787 | |
| Record name | Diclazuril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101831-37-2 | |
| Record name | Diclazuril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101831-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diclazuril [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclazuril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11398 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DICLAZURIL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759642 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diclazuril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+-)-(4-CHLOROPHENYL)[2,6-DICHLORO-4-(3,5-DIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-2(3H)-YL)PHENYL]ACETONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+-)-(4-CHLOROPHENYL)[2,6-DICHLORO-4-(3,5-DIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-2(3H)-YL)PHENYL]ACETONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICLAZURIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K110K1B1VE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

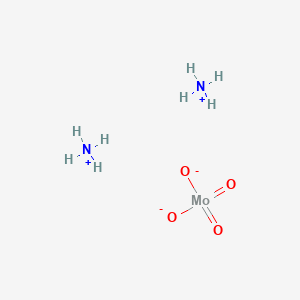
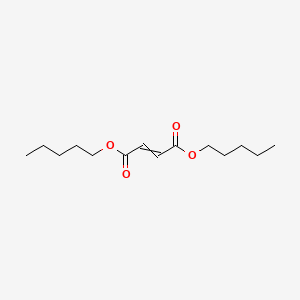


![6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL](/img/structure/B1670401.png)
